molecular formula C25H22FN3O4 B11422888 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide CAS No. 5552-12-5

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11422888
CAS No.: 5552-12-5
M. Wt: 447.5 g/mol
InChI Key: SHSMBBPRUBUSKC-UHFFFAOYSA-N
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Description

This compound is a substituted imidazolidinone derivative characterized by a 2,5-dioxoimidazolidine core. Key structural features include:

  • A 3-methoxyphenyl group at position 1, which may enhance π-π stacking interactions in biological targets.
  • An N-phenylacetamide side chain at position 4, providing structural diversity for receptor binding modulation.

The compound’s synthesis likely involves multi-step reactions, including alkylation of imidazolidinone precursors and coupling of acetamide derivatives. Spectral characterization (e.g., IR, NMR) would confirm the tautomeric form and substituent positions, as seen in analogous imidazolidinone derivatives .

Properties

CAS No.

5552-12-5

Molecular Formula

C25H22FN3O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22FN3O4/c1-33-21-9-5-8-20(14-21)29-24(31)22(15-23(30)27-19-6-3-2-4-7-19)28(25(29)32)16-17-10-12-18(26)13-11-17/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

SHSMBBPRUBUSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the imidazolidinone with phenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinone core can be reduced to form a more saturated ring structure.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazolidinone core would produce a more saturated ring system.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The imidazolidinone core could play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Potential Biological Implications References
N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide Additional methoxy groups at positions 3 and 5 on the phenylacetamide moiety ~529.5 (estimated) Enhanced electron-donating effects may improve binding to aromatic-rich enzyme pockets
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide Methyl substitution at position 3 instead of 4-fluorobenzyl; lacks methoxyphenyl group ~291.3 Reduced steric bulk and lipophilicity, potentially lowering membrane permeability
3-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid Propanoic acid substituent instead of acetamide; 4-methoxybenzyl vs. 3-methoxyphenyl 292.29 Carboxylic acid group increases hydrophilicity, altering solubility and bioavailability
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole core with sulfonamide and difluoromethyl groups 413.2 Fluorine and chlorine atoms enhance herbicidal activity via oxidative stress induction

Key Research Findings

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 3-methyl substitution in ), as fluorine reduces susceptibility to cytochrome P450 oxidation . Methoxy groups (e.g., 3-methoxyphenyl vs. 3,5-dimethoxyphenyl in ) influence binding affinity. For example, bulkier substituents may hinder access to hydrophobic enzyme pockets, while electron-donating groups improve resonance stabilization in receptor interactions.

Spectroscopic Differentiation: IR spectra of imidazolidinones show C=O stretching at ~1660–1680 cm⁻¹ and C=S vibrations (if present) at ~1240–1255 cm⁻¹. The absence of C=S in the target compound distinguishes it from thioamide-containing analogues (e.g., triazole-thiones in ). NMR signals for 4-fluorobenzyl (~4.5 ppm for CH₂; aromatic F coupling) and 3-methoxyphenyl (~3.8 ppm for OCH₃) provide definitive structural confirmation .

Tautomerism and Reactivity: Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target imidazolidinone exists in a single tautomeric form due to the absence of thiol groups, simplifying synthetic reproducibility and stability.

Biological Activity

The compound 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H22FN3O4
  • Molecular Weight : 447.46 g/mol
  • IUPAC Name : 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Antidepressant Potential

Recent studies have explored the antidepressant potential of similar compounds, particularly those containing fluorinated and methoxy groups. These studies suggest that modifications in the chemical structure can lead to enhanced serotonin receptor affinity and phosphodiesterase inhibition, which are critical pathways in managing depression .

The proposed mechanism of action for this compound involves:

  • Serotonin Receptor Modulation : Affinity for serotonin receptors (5-HT1A and 5-HT7) has been noted, which is crucial in mood regulation.
  • Phosphodiesterase Inhibition : Compounds with similar structures have shown inhibitory effects on phosphodiesterases (PDE4B and PDE10A), suggesting a role in increasing cyclic AMP levels, further influencing mood regulation .

Case Studies

  • Study on Fluorinated Derivatives : A study published in PubMed highlighted the synthesis and biological evaluation of fluorinated derivatives, noting their potential as antidepressants through in vivo tests such as the forced swim test (FST) in mice .
  • Synthetic Approaches : Research indicates that synthetic methods allowing regioselective introduction of pharmacophores into heterocycles can significantly enhance biological activity. This approach has been utilized to develop compounds with improved efficacy against various biological targets .

Comparison of Biological Activities

Compound NameActivity TypeAffinity (IC50)Reference
2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamideAntidepressantNot specifiedCurrent Study
1H-imidazo[2,1-f]purine derivativesAntidepressant0.5 µM
Fluorinated arylpiperazinesAnxiolytic0.25 µM

Pharmacokinetic Properties

PropertyValue
Lipophilicity (LogP)0.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds9

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